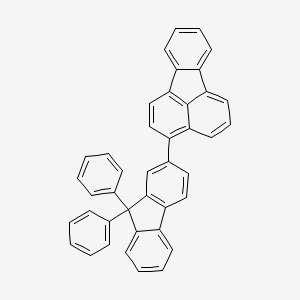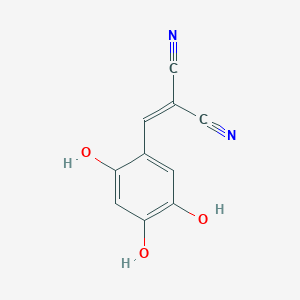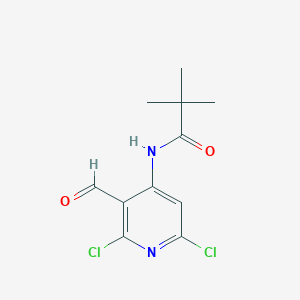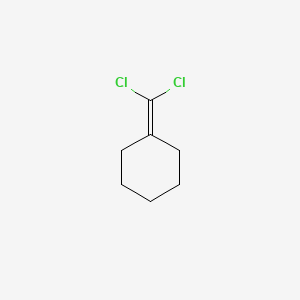
Cyclohexane, (dichloromethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a derivative of cyclohexane, where two hydrogen atoms are replaced by a dichloromethylene group. It is a colorless liquid with a distinct odor and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexane, (dichloromethylene)- typically involves the chlorination of cyclohexane under controlled conditions. One common method is the reaction of cyclohexane with dichlorocarbene, which is generated in situ from chloroform and a strong base such as sodium hydroxide .
Industrial Production Methods: On an industrial scale, the production of cyclohexane, (dichloromethylene)- can be achieved through the catalytic chlorination of cyclohexane. This process involves the use of a catalyst, such as iron(III) chloride, to facilitate the substitution reaction. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexane, (dichloromethylene)- undergoes various chemical reactions, including:
Substitution: The dichloromethylene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as hydroxide ions (OH-), amines (NH2-)
Major Products Formed:
Oxidation: Cyclohexanone, cyclohexanol
Reduction: Cyclohexane
Substitution: Various substituted cyclohexane derivatives
Wissenschaftliche Forschungsanwendungen
Cyclohexane, (dichloromethylene)- has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of cyclohexane, (dichloromethylene)- involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In substitution reactions, the dichloromethylene group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds .
Vergleich Mit ähnlichen Verbindungen
Cyclohexane, (dichloromethylene)- can be compared with other similar compounds such as:
Cyclohexane: A simple cycloalkane with the formula C6H12, used as a solvent and in the production of nylon.
Cyclohexene: An unsaturated derivative of cyclohexane with a double bond, used in the synthesis of various organic compounds.
Cyclohexanone: A ketone derivative of cyclohexane, used as a solvent and in the production of adipic acid.
Uniqueness: Cyclohexane, (dichloromethylene)- is unique due to the presence of the dichloromethylene group, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
1122-55-0 |
|---|---|
Molekularformel |
C7H10Cl2 |
Molekulargewicht |
165.06 g/mol |
IUPAC-Name |
dichloromethylidenecyclohexane |
InChI |
InChI=1S/C7H10Cl2/c8-7(9)6-4-2-1-3-5-6/h1-5H2 |
InChI-Schlüssel |
BMIIITKVMXQIGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C(Cl)Cl)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one](/img/structure/B13143718.png)
![7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13143725.png)

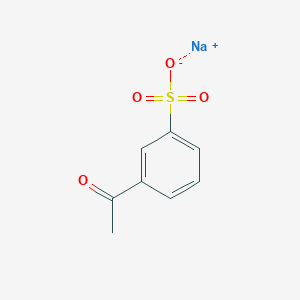
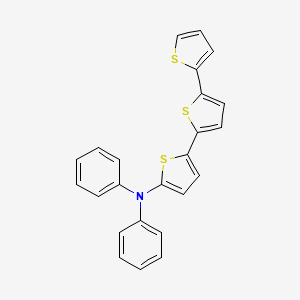
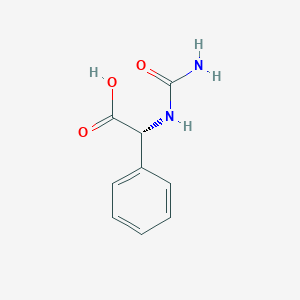


![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)
